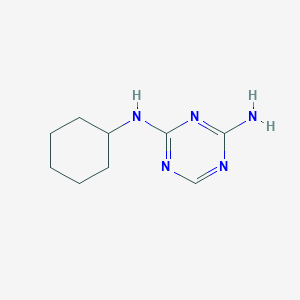

N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWDCMCTODBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304245 | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-20-5 | |

| Record name | 645-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclohexyl-1,3,5-triazine-2,4-diamine: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and pharmacological properties of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. As a member of the versatile 1,3,5-triazine class of heterocyclic compounds, this molecule holds significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's synthesis, physicochemical characteristics, reactivity, and putative biological activities. The guide synthesizes available data on related structures to provide predictive insights and detailed experimental protocols, thereby serving as a valuable resource for laboratories engaged in the exploration of triazine-based scaffolds for therapeutic intervention.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Derivatives of this heterocyclic core have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The key to their versatility lies in the symmetrical and electron-deficient nature of the triazine ring, which allows for facile and regioselective functionalization at the 2, 4, and 6 positions. This modularity enables the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This compound, the subject of this guide, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The presence of the 2,4-diamino substitution pattern is particularly noteworthy, as it is a common feature in a class of antimetabolites known as dihydrofolate reductase (DHFR) inhibitors.[3][4] This guide will delve into the specific attributes of this compound, providing a solid foundation for its further investigation as a potential drug candidate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Amino-4-(cyclohexylamino)-s-triazine, N2-Cyclohexyl-1,3,5-triazine-2,4-diamine | - |

| CAS Number | 645-20-5 | [5] |

| Molecular Formula | C₉H₁₅N₅ | - |

| Molecular Weight | 193.25 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 162-164 °C | - |

| Boiling Point | 412.8 °C at 760 mmHg (predicted) | - |

| Density | 1.26 g/cm³ (predicted) | - |

| pKa | 3.91 (predicted) | - |

| LogP | 1.85 (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water (predicted) | - |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a variety of methods, with the most common approach involving the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is a two-step process starting from the readily available cyanuric chloride. The first step involves the monosubstitution of cyanuric chloride with cyclohexylamine at a low temperature, followed by the disubstitution with ammonia at an elevated temperature.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-4-(cyclohexylamino)-1,3,5-triazine

-

To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Slowly add a solution of cyclohexylamine (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the DIPEA hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-4-(cyclohexylamino)-1,3,5-triazine as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the 2-chloro-4-(cyclohexylamino)-1,3,5-triazine (1.0 eq) from Step 1 in 1,4-dioxane.

-

Add an excess of aqueous ammonia (e.g., 28-30% solution, 10 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting solid with water to remove excess ammonia and ammonium salts, followed by filtration.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation: Predictive Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.5-7.0 (br s, 2H): Exchangeable protons of the primary amino group (-NH₂).

-

δ 6.0-6.5 (br s, 1H): Exchangeable proton of the secondary amino group (-NH-cyclohexyl).

-

δ 3.5-3.8 (m, 1H): Methine proton of the cyclohexyl ring attached to the nitrogen.

-

δ 1.0-2.0 (m, 10H): Methylene protons of the cyclohexyl ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 167-169: Two carbons of the triazine ring attached to the amino groups.

-

δ 165-167: One carbon of the triazine ring.

-

δ 48-52: Methine carbon of the cyclohexyl ring.

-

δ 32-34: Methylene carbons of the cyclohexyl ring adjacent to the methine carbon.

-

δ 24-26: Remaining methylene carbons of the cyclohexyl ring.

-

-

FT-IR (KBr, cm⁻¹):

-

3300-3500: N-H stretching vibrations of the primary and secondary amino groups.

-

2850-2950: C-H stretching vibrations of the cyclohexyl group.

-

1550-1650: C=N stretching and N-H bending vibrations of the triazine ring and amino groups.

-

~810: Characteristic triazine ring breathing vibration.

-

-

Mass Spectrometry (ESI+):

-

m/z: 194.14 [M+H]⁺ (calculated for C₉H₁₆N₅⁺).

-

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the triazine ring and the nucleophilicity of the amino groups.

-

N-Alkylation and N-Acylation: The primary and secondary amino groups can undergo alkylation and acylation reactions with suitable electrophiles under basic conditions. This allows for further diversification of the scaffold.

-

Electrophilic Aromatic Substitution: The triazine ring is generally resistant to electrophilic attack due to its electron-deficient character.

-

Nucleophilic Substitution: While the amino groups are poor leaving groups, derivatization to a better leaving group could potentially allow for further nucleophilic substitution on the triazine ring, although this would require harsh conditions.

Biological Activity and Potential Applications

The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR).[3][4] This enzyme is crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making it an essential target for antimicrobial and anticancer therapies.[10]

Putative Mechanism of Action: DHFR Inhibition

Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions. The 2,4-diaminotriazine scaffold acts as a competitive inhibitor of DHFR by mimicking the pteridine ring of the natural substrate, dihydrofolate. The increased basicity of the 2,4-diamino system compared to the 2-amino-4-oxo system in dihydrofolate leads to a stronger interaction with a conserved acidic residue (aspartate or glutamate) in the active site of the enzyme.[11] This strong ionic interaction, coupled with other hydrophobic and hydrogen bonding interactions, results in potent inhibition of the enzyme's activity, leading to the depletion of tetrahydrofolate and subsequent cell death in rapidly proliferating cells.

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Potential Therapeutic Applications

Given its structural similarity to known DHFR inhibitors, this compound is a promising candidate for development in the following areas:

-

Anticancer Therapy: Many solid tumors and hematological malignancies exhibit high rates of proliferation and are therefore sensitive to DHFR inhibition. Further studies are warranted to evaluate the cytotoxic activity of this compound against a panel of cancer cell lines.[12][13]

-

Antibacterial and Antiprotozoal Agents: DHFR is also a validated target in various pathogens. Selective inhibitors of microbial DHFR over human DHFR can be developed as effective antimicrobial agents.

Future Directions and Conclusion

This compound represents a molecule of significant interest within the broader class of bioactive triazines. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a strong rationale for its investigation as a DHFR inhibitor.

To fully realize the therapeutic potential of this compound, further research is essential. Key next steps should include:

-

Confirmation of the proposed synthesis and full spectroscopic characterization.

-

In vitro evaluation of its inhibitory activity against human and microbial DHFR.

-

Screening for cytotoxic activity against a diverse panel of cancer cell lines.

-

Lead optimization through the synthesis and evaluation of analogs to establish a clear structure-activity relationship (SAR).

References

-

Mechanism of reaction catalyzed by DHFR. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369–376.

- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219–225.

-

N-Cyclohexyl-N''-indan-2-yl-[11][12][14]triazine-2,4,6-triamine. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (n.d.). In PubMed Central. Retrieved January 18, 2026, from [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). In New Journal of Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

Dihydrofolate reductase inhibitor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). In International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 18, 2026, from [Link]

- A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (2022). European Journal of Medicinal Chemistry, 241, 114645.

-

What are DHFR inhibitors and how do they work? (2024, June 21). In Patsnap Synapse. Retrieved January 18, 2026, from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 108–121.

-

2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link]

-

N

4-cyclohexyl-6-(4-morpholinyl)-. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link] -

1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl-. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]

-

1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]-. (n.d.). In Substance. Retrieved January 18, 2026, from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. theclinivex.com [theclinivex.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl- | C27H38N6 | CID 635013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" CAS number 645-20-5

An In-Depth Technical Guide to N-Cyclohexyl-1,3,5-triazine-2,4-diamine (CAS 645-20-5): Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the promising class of 1,3,5-triazine derivatives. While specific research on this particular molecule is limited, this document synthesizes available data and draws upon extensive literature on structurally related analogues to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's physicochemical properties, plausible synthetic routes, and its potential biological activities, with a focus on the broader therapeutic applications of the 1,3,5-triazine-2,4-diamine scaffold.

Introduction to the 1,3,5-Triazine-2,4-diamine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[3] The 2,4-diamino-1,3,5-triazine moiety, in particular, has garnered significant attention as it serves as a key pharmacophore in several therapeutic agents. A notable example is its role in inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[4][5] By mimicking the binding of the natural substrate, dihydrofolate, these compounds can disrupt cellular proliferation, a mechanism that is particularly effective in rapidly dividing cancer cells and various pathogens.[6][7][8]

This compound (CAS 645-20-5) is a member of this important class of compounds. Its structure, featuring a cyclohexyl group, suggests potential for favorable pharmacokinetic properties due to increased lipophilicity. This guide will explore the synthesis, known properties, and a discussion of the potential therapeutic applications of this compound, based on the established activities of its structural analogues.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 645-20-5 | [2] |

| Molecular Formula | C₉H₁₅N₅ | [2] |

| Molecular Weight | 193.25 g/mol | [2] |

| Melting Point | 162-164 °C | [2] |

| Boiling Point (Predicted) | 412.8 ± 28.0 °C | [2] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.91 ± 0.10 | [2] |

Synthesis of this compound

The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through several established routes. The most common starting materials are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and dicyandiamide (cyanoguanidine).

Synthesis from Cyanuric Chloride

Cyanuric chloride is a versatile and cost-effective precursor for the synthesis of substituted 1,3,5-triazines. The three chlorine atoms can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for controlled, stepwise synthesis.[9][10]

A plausible synthetic route for this compound starting from cyanuric chloride would involve a two-step nucleophilic substitution. First, the reaction with one equivalent of cyclohexylamine at a low temperature (e.g., 0-5 °C) would yield the monosubstituted intermediate, 2-chloro-4-cyclohexylamino-1,3,5-triazine. The second chlorine atom can then be displaced by ammonia at a slightly elevated temperature to afford the final product.

Experimental Protocol: Synthesis from Cyanuric Chloride (Hypothetical)

-

Step 1: Monosubstitution. Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF. Cool the solution to 0-5 °C in an ice bath. Add a solution of cyclohexylamine (1 equivalent) dropwise while maintaining the temperature. Stir the reaction mixture for a specified time (e.g., 2-4 hours) at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Disubstitution. To the reaction mixture containing the 2-chloro-4-cyclohexylamino-1,3,5-triazine intermediate, add an excess of aqueous ammonia. Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.

-

Work-up and Purification. Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent (e.g., acetonitrile) to yield pure this compound.

Synthesis from Dicyandiamide (Cyanoguanidine)

An alternative and often more direct route involves the condensation of dicyandiamide with a suitable nitrile.[11] For the synthesis of this compound, a one-pot, microwave-assisted method has been reported for analogous compounds.[1] This approach involves the reaction of cyanoguanidine with an appropriate aldehyde and amine.

Experimental Protocol: One-Pot Synthesis from Dicyandiamide (Hypothetical)

-

Reaction Setup. In a microwave-safe vessel, combine cyanoguanidine (1 equivalent), cyclohexanecarboxaldehyde (1 equivalent), and a suitable amine (e.g., ammonia or an ammonia source) in a polar solvent like ethanol or DMF. An acid catalyst, such as hydrochloric acid, is typically added.

-

Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at a specified temperature and time. These conditions would need to be optimized for this specific transformation.

-

Work-up and Purification. After cooling, the reaction mixture is worked up, which may involve neutralization with a base and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Caption: Plausible synthetic routes to this compound.

Biological Activity and Therapeutic Potential

Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many 2,4-diamino-1,3,5-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][6] This enzyme is a key component of the folate metabolic pathway, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[12]

Several studies have demonstrated the potent DHFR inhibitory and cytotoxic activities of N-substituted 2,4-diamino-1,3,5-triazines against various cancer cell lines, including lung and breast cancer.[4] The N-cyclohexyl moiety in the target compound may contribute to its binding affinity within the active site of DHFR, potentially enhancing its inhibitory activity.

Caption: The role of DHFR in cellular metabolism and its inhibition by triazine derivatives.

Other Potential Biological Activities

Beyond DHFR inhibition, 1,3,5-triazine derivatives have been investigated for a variety of other biological activities. These include:

-

Antimicrobial Activity: Some triazine derivatives have shown efficacy against various bacterial and fungal strains.[3]

-

Antimalarial Activity: The triazine scaffold is present in some antimalarial drugs, and novel derivatives continue to be explored for this application.

-

Kinase Inhibition: Certain triazine compounds have been identified as inhibitors of various protein kinases, which are important targets in cancer therapy.

Further research is required to determine if this compound possesses any of these activities.

Experimental Protocols: DHFR Inhibition Assay

To evaluate the potential of this compound as a DHFR inhibitor, a standard in vitro enzymatic assay can be performed. The following is a generalized protocol based on established methods.

Protocol: Spectrophotometric DHFR Inhibition Assay

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Materials:

-

Recombinant human DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (test compound)

-

Methotrexate (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In the wells of the microplate, add the assay buffer.

-

Add varying concentrations of the test compound or the positive control (methotrexate) to the appropriate wells. Include a control with no inhibitor.

-

Add the DHFR enzyme to all wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While specific biological data for this compound is currently limited, the well-established activities of its structural analogues, especially as DHFR inhibitors, provide a strong rationale for its further investigation.

Future research should focus on:

-

Optimized Synthesis: Development and validation of a high-yield, scalable synthesis protocol.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and key enzymatic targets, including DHFR.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the cyclohexyl group and other structural features to biological activity.

-

In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of disease is warranted.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound and related compounds.

References

- Junaid, A., Lim, F. P. L., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528.

- Dolzhenko, A. V., & Junaid, A. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC medicinal chemistry, 11(3), 354–363.

- Google Patents. (n.d.). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.

- SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006). E-Journal of Chemistry, 3(1), 45-50.

- Katarzyna, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7485.

- Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.

-

PubChem. (n.d.). N-Cyclohexyl-N''-indan-2-yl-[13][14][15]triazine-2,4,6-triamine. Retrieved from [Link]

- Lee, J., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. International Journal of Molecular Sciences, 22(16), 8886.

- Chouai, A., Venditto, V. J., & Simanek, E. E. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 83, 138.

- NAVWEPS. (1961).

- da Silva, A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 81-99.

- Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. (2018). Research Journal of Pharmacy and Technology, 11(12), 5393-5396.

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 984-990.

- Sehrawat, R., et al. (2023). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 30(30), 3465-3496.

- Al-Suhaimi, K. M., et al. (2023). Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(9), 8345.

- Basit, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1044.

-

Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

- Sehrawat, R., et al. (2023). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 30(30), 3465-3496.

- Google Patents. (n.d.). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS.

- Google Patents. (n.d.). 1,3,5-triazine derivatives.

-

Internet Archive. (n.d.). New England Journal Medicine(210)14-26. Retrieved from [Link]

-

MDPI. (n.d.). Reference List and Citations Style Guide for MDPI Journals. Retrieved from [Link]

- Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.

-

PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-. Retrieved from [Link]

- Lekárska fakulta. (2020). Životné podmienky a zdravie 2020.

-

DOKUMEN.PUB. (n.d.). Teach Yourself VISUALLY Algebra. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Retrieved from [Link]

Sources

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 645-20-5 [amp.chemicalbook.com]

- 3. remedypublications.com [remedypublications.com]

- 4. japsonline.com [japsonline.com]

- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [journals.eco-vector.com]

- 6. mdpi.com [mdpi.com]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Cyclohexyl-1,3,5-triazine-2,4-diamine: Molecular Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexyl-1,3,5-triazine-2,4-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this molecule is emerging, this document synthesizes available information and draws expert insights from closely related analogues to present a detailed analysis of its molecular structure, plausible synthetic routes, and potential as a therapeutic agent. We delve into its spectroscopic characteristics, propose detailed experimental protocols, and explore its potential biological activities, particularly in the context of oncology. This guide is intended to serve as a foundational resource for scientists engaged in the exploration of novel triazine-based compounds.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of therapeutics ranging from anticancer to anti-inflammatory and central nervous system (CNS) active agents.[2] The diamino-substituted triazines, in particular, have garnered considerable attention for their potential to modulate key biological targets. This compound (CAS No. 645-20-5) represents a promising, yet underexplored, member of this chemical family.[3] This guide aims to illuminate the key technical aspects of this molecule, providing a roadmap for its synthesis, characterization, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,3,5-triazine ring substituted with a primary amine at position 2 and a cyclohexylamino group at position 4.

Below is a 2D representation and a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 645-20-5 | [3] |

| Molecular Formula | C₉H₁₅N₅ | [4] |

| Molecular Weight | 193.25 g/mol | [4] |

| Melting Point | 162-164 °C | ChemicalBook |

| Boiling Point (Predicted) | 412.8 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.26 g/cm³ | [4] |

| XLogP3 | 1.85260 | [4] |

| PSA (Polar Surface Area) | 76.72 Ų | [4] |

Conformational Analysis and 3D Structure

While a crystal structure for this compound is not publicly available, we can infer its likely three-dimensional conformation. The cyclohexyl group will adopt a stable chair conformation. The bond between the cyclohexyl ring and the exocyclic nitrogen atom allows for rotational freedom, which may result in different rotamers in solution. The planarity of the triazine ring is a key feature, and the exocyclic amino groups will exhibit some degree of planar character due to resonance with the ring.

Caption: 2D representation of this compound.

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound, primarily revolving around the sequential nucleophilic substitution of cyanuric chloride or the condensation of biguanide precursors.

Proposed Synthetic Pathway: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times and improved yields for the synthesis of triazine derivatives.[2][5] A plausible and efficient route involves the reaction of dicyandiamide with a cyclohexyl nitrile under microwave irradiation.

Caption: Proposed microwave-assisted synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

Dicyandiamide

-

Cyclohexanecarbonitrile

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Microwave reactor

Procedure:

-

To a microwave-safe reaction vessel, add dicyandiamide (1.0 eq) and cyclohexanecarbonitrile (1.2 eq).

-

Add a high-boiling point solvent such as DMF or DMSO to ensure efficient heating.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature range of 150-200°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl and amino protons. The complexity of the spectrum may be influenced by the presence of rotamers in solution.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 5.0 - 6.5 | Broad singlet |

| NH (cyclohexyl) | 6.5 - 7.5 | Broad singlet |

| CH (cyclohexyl, attached to N) | 3.5 - 4.0 | Multiplet |

| CH₂ (cyclohexyl) | 1.0 - 2.0 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the triazine ring carbons and the cyclohexyl carbons. Based on data for the closely related 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine, the chemical shifts can be reasonably estimated.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (triazine, C2) | 166 - 168 |

| C (triazine, C4, C6) | 168 - 170 |

| CH (cyclohexyl, C1') | 48 - 52 |

| CH₂ (cyclohexyl, C2', C6') | 32 - 35 |

| CH₂ (cyclohexyl, C3', C5') | 25 - 28 |

| CH₂ (cyclohexyl, C4') | 24 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (NH₂) | 3300 - 3500 | Medium, sharp |

| N-H stretch (NH) | 3200 - 3400 | Medium, sharp |

| C-H stretch (cyclohexyl) | 2850 - 2950 | Strong |

| C=N stretch (triazine ring) | 1550 - 1650 | Strong |

| N-H bend | 1600 - 1650 | Medium |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve cleavage of the cyclohexyl ring and loss of amino groups.[7]

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 193 | [M]⁺ |

| 111 | [M - C₆H₁₀]⁺ |

| 96 | [M - C₆H₁₁NH]⁺ |

Potential Biological Activity and Therapeutic Applications

The 1,3,5-triazine scaffold is a well-established pharmacophore in oncology.[8][9] Several triazine derivatives have shown potent anticancer activity through various mechanisms, including enzyme inhibition.

A study on imamine-1,3,5-triazine derivatives demonstrated that a compound containing a cyclohexyl moiety (compound 4k) exhibited potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231) with an IC₅₀ of 8.18 µM.[10] This finding strongly suggests that this compound could also possess significant anticancer properties.

Proposed Mechanism of Action

The biological activity of diamino-triazines is often attributed to their ability to act as hinge-binding motifs in protein kinases or to intercalate with DNA. The cyclohexyl group can provide favorable hydrophobic interactions within the binding pocket of target enzymes. Further investigation is warranted to elucidate the specific molecular targets of this compound.

Caption: Plausible mechanism of anticancer activity.

Analytical Methodologies

For the robust analysis and characterization of this compound in various matrices, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the quantification and purity assessment of this compound.

Proposed HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and quantification of the compound, particularly in complex mixtures.

Proposed GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min

-

MS Detector: Electron Ionization (EI) at 70 eV

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely untapped, potential in the realm of drug discovery. This technical guide has provided a comprehensive framework for its synthesis, structural elucidation, and potential biological applications. The structural similarity to known anticancer agents, coupled with the versatility of the triazine scaffold, makes it a compelling candidate for further investigation. Future research should focus on the definitive synthesis and spectroscopic characterization of this compound, followed by a thorough evaluation of its biological activity against a panel of cancer cell lines and relevant enzymatic targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

- Wang, X., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 60, 116695.

- Koubeissi, A., et al. (2022).

- Dolzhenko, A. V., & Tan, Y. C. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645.

- Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1033-1039.

- Claramunt, R. M., et al. (2004). Green Synthesis and Self-Association of 2,4-Diamino-1,3,5-triazine Derivatives.

- Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.

- Li, J., et al. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

- SpectraBase. (n.d.). 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine. Wiley.

- Saczewski, F., et al. (2006).

- Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.

- PubChem. (n.d.). 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine.

- Chemistry LibreTexts. (2023).

- SpectraBase. (n.d.). 1,3,5-triazine-2,4-diamine, N2-(4-chlorophenyl)-N4-cyclohexyl-6-(4-morpholinyl)-. Wiley.

- Clinivex. (n.d.). This compound.

- MDPI. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.

- PubChem. (n.d.). 1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl-.

- Arkivoc. (2000).

- Google Patents. (n.d.).

- DTIC. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2007).

- Google Patents. (n.d.). US2779763A - Process for the production of reaction.

- Arkivoc. (2000).

- Echemi. (n.d.). Buy 1,3,5-Triazine-2,4-diamine,N2-cyclohexyl.

- Chemistry LibreTexts. (2021). 2.1: The Mass Spectrometer.

- The Royal Society of Chemistry. (n.d.). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar.

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-.

- J. Org. Chem. (1997). 1H NMR Chemical Shifts in Organic Compounds.

- Santa Cruz Biotechnology. (n.d.). N-Cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine.

- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 13C NMR spectrum.

- PubChemLite. (n.d.). 1,3,5-triazine-2,4-diamine, 6-cyclohexyl-n,n,n',n'-tetramethyl-.

- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

-

PubChem. (n.d.). N-Cyclohexyl-N''-indan-2-yl-[2][10][11]triazine-2,4,6-triamine.

- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.

- PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-.

- PubMed Central. (2009). The structure and inhibition of human diamine oxidase.

- ChemicalBook. (n.d.). This compound.

- PubMed Central. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. theclinivex.com [theclinivex.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to N-Cyclohexyl-1,3,5-triazine-2,4-diamine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The 1,3,5-triazine-2,4-diamine scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure and versatile substitution points that allow for the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of N-cyclohexyl substituted derivatives of this core, a class of compounds demonstrating significant potential in drug development. We will dissect the precise IUPAC nomenclature, explore key physicochemical properties, detail robust synthetic methodologies, and survey the broad therapeutic applications, particularly in oncology. This document is intended for researchers and scientists in drug discovery, offering both foundational knowledge and practical, field-proven insights into the development of novel therapeutics based on this privileged scaffold.

Nomenclature and Structural Elucidation

The designation "N-Cyclohexyl-1,3,5-triazine-2,4-diamine" describes a molecule containing a 1,3,5-triazine ring with amino groups at positions 2 and 4, and a cyclohexyl group attached to one of the nitrogen atoms. However, this name is ambiguous without specifying the exact point of attachment. The accepted International Union of Pure and Applied Chemistry (IUPAC) nomenclature requires locants to clarify which amino group bears the substituent.

For the purpose of this guide, we will focus on the representative structure: N²-cyclohexyl-1,3,5-triazine-2,4-diamine . In this molecule, the cyclohexyl group is attached to the nitrogen of the amino group at position 2 of the triazine ring.

-

Core Scaffold: 1,3,5-triazine-2,4-diamine (also known as Formoguanamine or Guanamine).[1]

-

Substituent: A cyclohexyl group.

-

Point of Attachment: The exocyclic nitrogen at position 2 (N²).

Key Identifiers for the Core Scaffold (1,3,5-Triazine-2,4-diamine):

The addition of an N-cyclohexyl group increases the molecular weight and significantly enhances the lipophilicity of the molecule, which can have profound effects on its solubility, membrane permeability, and pharmacokinetic profile.

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol describes a validated, two-step synthesis of N²-cyclohexyl-1,3,5-triazine-2,4-diamine starting from cyanuric chloride.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Cyclohexylamine

-

Aqueous Ammonia (28-30%)

-

Acetone

-

1,4-Dioxane

-

Sodium Carbonate (Na₂CO₃)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Step 1: Synthesis of 2-Chloro-4-(cyclohexylamino)-6-amino-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend cyanuric chloride (1.0 eq) in a 1:1 mixture of acetone and water. Cool the suspension to 0-5 °C using an ice bath.

-

First Nucleophilic Addition: Prepare a solution of cyclohexylamine (1.0 eq) and sodium carbonate (1.0 eq) in water. Add this solution dropwise to the cyanuric chloride suspension over 1-2 hours, ensuring the temperature is maintained below 5 °C. The sodium carbonate is crucial to neutralize the HCl generated during the reaction, driving the substitution to completion.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the first substitution.

-

Work-up: Upon completion, filter the resulting white precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N²-Cyclohexyl-1,3,5-triazine-2,4-diamine

-

Reaction Setup: Suspend the intermediate from Step 1 in 1,4-dioxane.

-

Second Nucleophilic Addition: Add an excess of aqueous ammonia (5.0-10.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The higher temperature is necessary to displace the second, less reactive chlorine atom.

-

Reaction Monitoring: Monitor the reaction by TLC until the intermediate is fully consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Self-Validation System: The purity and identity of the final compound must be confirmed through a standard battery of analytical techniques as described in Section 5.

Applications in Drug Development and Biological Activity

The 1,3,5-triazine-2,4-diamine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. [2][3]The introduction of various substituents allows for the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects. [3][4] N-cyclohexyl substituted derivatives have been specifically investigated for their potential as anticancer agents. One study highlighted a compound, 6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (compound 4k), which demonstrated potent anti-proliferative activity against MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ value of 8.18 µM. [5]This activity was significantly better than the parent compound, imatinib (IC₅₀ = 35.50 µM), in the same assay. [5] While the precise mechanism for this specific compound was not fully elucidated in the cited study, many triazine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and metastasis.

Caption: Representative MAPK/ERK signaling pathway often targeted by triazine kinase inhibitors.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A multi-technique approach ensures a comprehensive and self-validating analysis.

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Methodology Details:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include characteristic peaks for the cyclohexyl protons (typically in the aliphatic region, 1.0-2.0 ppm), the N-H protons (which may be broad), and any protons on the triazine ring or other substituents.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the triazine ring carbons (highly deshielded, >160 ppm) and the cyclohexyl carbons would be expected.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Technique: Electrospray ionization (ESI-MS) is commonly used. The analysis should show a prominent ion peak corresponding to the molecular ion [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Protocol: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid). The purity is calculated from the area of the product peak relative to the total area of all peaks detected by a UV detector.

-

-

Elemental Analysis:

-

Purpose: To confirm the elemental composition (C, H, N).

-

Validation: The experimentally determined percentages of each element should be within ±0.4% of the theoretically calculated values for the molecular formula. [6]

-

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds for drug discovery. Their synthesis is well-established and scalable, proceeding from the readily available starting material cyanuric chloride. The strategic introduction of the cyclohexyl moiety significantly modulates the physicochemical properties of the parent scaffold, enhancing its lipophilicity and potential for membrane translocation. The demonstrated biological activity, particularly in the realm of oncology, underscores the therapeutic potential of this scaffold. Future research should focus on expanding the structure-activity relationship (SAR) by exploring substitutions at other positions of the triazine ring and further characterizing the molecular mechanisms of action for the most potent analogs.

References

-

Wikipedia. cis,cis-1,3,5-Triaminocyclohexane. Available from: [Link]

-

PubChem. 1,3,5-Triazine-2,4-diamine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST WebBook. Available from: [Link]

-

NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. Available from: [Link]

-

PubChem. N-Cyclohexyl-N''-indan-2-yl-t[7][8][9]riazine-2,4,6-triamine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Available from: [Link]

-

National Center for Biotechnology Information. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available from: [Link]

-

MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]

-

PubMed. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Available from: [Link]

-

Springer. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available from: [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

-

PubChem. 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-1-methyl-6-(methylamino)-. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 1,3,5-Triazine-2,4-diamine | C3H5N5 | CID 10435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. cis,cis-1,3,5-Triaminocyclohexane - Wikipedia [en.wikipedia.org]

- 8. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 9. N-Cyclohexyl-N''-indan-2-yl-[1,3,5]triazine-2,4,6-triamine | C18H24N6 | CID 10496224 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

This in-depth technical guide provides a comprehensive analysis of the spectral data for N-Cyclohexyl-1,3,5-triazine-2,4-diamine (CAS No. 645-20-5), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the rationale behind the spectral features, providing a deeper understanding of the molecule's structure and properties.

Introduction

This compound, with the molecular formula C₉H₁₅N₅ and a molecular weight of 193.25 g/mol , belongs to the s-triazine class of heterocyclic compounds.[1][2] The structural elucidation of such molecules is fundamental for quality control, reaction monitoring, and for understanding their chemical behavior. Spectroscopic techniques are indispensable tools in this endeavor. This guide will present a detailed, albeit predictive, analysis of the NMR, IR, and MS spectra of the title compound, based on established principles and data from analogous structures. The synthesis of 2,4-diamino-1,3,5-triazine derivatives often involves the reaction of dicyandiamide with nitriles or a two-step method starting from biguanide derivatives.[3][4][5][6]

Molecular Structure and Key Functional Groups

A thorough understanding of the spectral data begins with an appreciation of the molecule's structure. This compound comprises a central 1,3,5-triazine ring substituted with a primary amino group (-NH₂) and a secondary amino group bearing a cyclohexyl substituent (-NH-C₆H₁₁).

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of amino groups, the NMR spectra of aminotriazines can exhibit complexity arising from restricted rotation around the C-N bonds, leading to the existence of rotamers and dynamic equilibrium on the NMR timescale.[7][8] This can result in broadened signals or the appearance of multiple sets of signals for what might appear to be chemically equivalent protons or carbons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the N-H protons of the primary and secondary amino groups, and potentially a proton on the triazine ring, although in 2,4-diamino-1,3,5-triazine, the C6 position is typically unsubstituted and may not show a distinct proton signal depending on the synthesis route.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of primary amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange. |

| ~6.0 - 7.0 | Broad Singlet | 1H | -NH- | The secondary amine proton is also expected to be a broad singlet and its chemical shift is influenced by hydrogen bonding and solvent. |

| ~3.5 - 4.0 | Multiplet | 1H | CH-N (cyclohexyl) | The methine proton of the cyclohexyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl CH₂ | The methylene protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.[2][9] |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C2, C4 (triazine) | The carbons of the s-triazine ring are highly deshielded due to the presence of three electronegative nitrogen atoms.[10] |

| ~160 - 165 | C6 (triazine) | The unsubstituted carbon of the triazine ring will also be in the downfield region. |

| ~50 - 55 | C1 (cyclohexyl) | The carbon of the cyclohexyl ring directly attached to the nitrogen is deshielded.[2] |

| ~30 - 35 | C2, C6 (cyclohexyl) | Methylene carbons adjacent to the C1 carbon.[2] |

| ~25 - 30 | C3, C5, C4 (cyclohexyl) | The remaining methylene carbons of the cyclohexyl ring.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration | Assignment | Rationale |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[11][12] |

| 3200 - 3300 | N-H Stretch | Secondary Amine (-NH-) | Secondary amines usually exhibit a single, weaker N-H stretching band in this region.[1][11] |

| 2850 - 2960 | C-H Stretch | Cyclohexyl | Characteristic stretching vibrations of the C-H bonds in the aliphatic cyclohexyl group.[2] |

| 1500 - 1600 | C=N Stretch | Triazine Ring | The C=N stretching vibrations of the triazine ring are expected in this region.[13] |

| 1550 - 1650 | N-H Bend | Primary Amine (-NH₂) | The N-H bending (scissoring) vibration of the primary amino group.[12] |

| 1250 - 1335 | C-N Stretch | Aromatic Amine | The stretching vibration of the C-N bond between the triazine ring and the amino groups.[12] |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | The stretching vibration of the C-N bond between the cyclohexyl group and the nitrogen atom.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.[14][15]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 193. The fragmentation is likely to involve cleavages at the C-N bonds and within the cyclohexyl ring.

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

-

m/z 193 (M⁺˙): The molecular ion peak.

-

m/z 192 ([M-H]⁺): Loss of a hydrogen radical, often a stable fragment for aromatic systems.[16]

-

m/z 110: Loss of the cyclohexyl radical (C₆H₁₁˙), which has a mass of 83. This would leave the 2,4-diamino-1,3,5-triazine cation.

-

m/z 98: A fragment corresponding to the cyclohexylamine radical cation, possibly formed through rearrangement.

-

m/z 82: Loss of an amino radical from the cyclohexylamine fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as aminotriazines can exhibit poor solubility.[7]

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[15]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. While this guide presents a predictive analysis, the outlined spectral features provide a robust framework for researchers to interpret experimentally obtained data. The characteristic signals in NMR, the vibrational bands in IR, and the fragmentation pattern in MS collectively offer a detailed molecular portrait, essential for advancing research and development in fields where this compound plays a critical role.

References

-

BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

-

University of Calgary. IR: amines. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. [Link]

-

Diakité, A. S., et al. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 11(2), 1-13. [Link]

-

Mol-Instincts. Cyclohexylamine (C6H13N) properties. [Link]

-

ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. [Link]

-

Diakité, A. S., et al. (2022). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Russian Journal of Organic Chemistry. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

-

SpectraBase. s-TRIAZINE-2,4,6-TRITHIOL, TRISODIUM SALT - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Mass fragmentation pattern of the aminotriazine. [Link]

-

SpectraBase. Cyclohexylamine. [Link]

-

Universitat de Barcelona. Chapter 3 – Structural characterization of triazines. [Link]

-

ResearchGate. Mass fragmentation pattern of the iminotriazine. [Link]

-

New Journal of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. [Link]

-

ResearchGate. FT-IR spectra of: a dimethoxy-triazine ligand before and after.... [Link]

-

RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. [Link]

-

Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine at BMRB. [Link]

-

ResearchGate. Fundamental vibrations of 1,3,5-triazine. [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

RSC Publishing. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

-

MDPI. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

-

Wikipedia. Electron ionization. [Link]

-

ACS Publications. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

PubChem. 1,3,5-Triazine. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Magnetic Resonance. (2021). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. [Link]

-

ACS Publications. (1954). Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine. [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Semantic Scholar. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. webqc.org [webqc.org]

- 3. ijpras.com [ijpras.com]

- 4. ijpras.com [ijpras.com]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tdx.cat [tdx.cat]

- 8. MR - Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics [mr.copernicus.org]

- 9. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physical Characteristics of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Cyclohexyl-1,3,5-triazine-2,4-diamine, a substituted s-triazine, represents a core scaffold of significant interest in medicinal chemistry and materials science. Its structural rigidity, coupled with the potential for diverse functionalization, makes it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental physical and chemical characteristics of this compound, offering a critical baseline for its application in research and development. The causality behind the selection of analytical techniques and the interpretation of the resulting data are emphasized to provide field-proven insights for the practicing scientist.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical properties. These parameters govern its behavior in various experimental settings, from reaction conditions to formulation and storage.

Molecular Structure and Identification

The structural integrity of this compound is defined by a central 1,3,5-triazine ring, substituted with a primary amine and a secondary cyclohexylamine. This arrangement imparts a unique combination of hydrogen bonding capabilities and lipophilicity.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of related 2,4-diamino-1,3,5-triazines. [1]Optimization of reaction time, temperature, and stoichiometry would be necessary to achieve the highest yield and purity for this compound.